molecular formula C15H19N5O4 B12924680 Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)- CAS No. 173346-57-1

Adenosine, 2'-deoxy-N-(1-oxo-4-pentenyl)-

Cat. No.: B12924680
CAS No.: 173346-57-1
M. Wt: 333.34 g/mol
InChI Key: XDHZKSPGUWFXOZ-HOSYDEDBSA-N
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Description

“N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)pent-4-enamide” is a complex organic compound that features a purine base linked to a modified sugar moiety and an amide group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Base: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through cyclization reactions.

    Attachment of the Sugar Moiety: The sugar component, often derived from glucose or ribose, is linked to the purine base through glycosylation reactions.

    Introduction of the Amide Group: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.

    Reduction: The double bond in the pent-4-enamide chain can be reduced to form a saturated amide.

    Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a starting material for the synthesis of various analogues with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Antiviral Agents: Potential use as antiviral agents due to the presence of the purine base, which is a common motif in antiviral drugs.

    Cancer Research: Investigated for its potential to interfere with DNA replication in cancer cells.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways. The sugar moiety and amide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral drug with a similar structural motif.

    Acyclovir: Another antiviral drug that features a modified purine base.

Uniqueness

The unique combination of the purine base, modified sugar moiety, and amide group in “N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)pent-4-enamide” may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

173346-57-1

Molecular Formula

C15H19N5O4

Molecular Weight

333.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]pent-4-enamide

InChI

InChI=1S/C15H19N5O4/c1-2-3-4-11(23)19-14-13-15(17-7-16-14)20(8-18-13)12-5-9(22)10(6-21)24-12/h2,7-10,12,21-22H,1,3-6H2,(H,16,17,19,23)/t9-,10+,12+/m0/s1

InChI Key

XDHZKSPGUWFXOZ-HOSYDEDBSA-N

Isomeric SMILES

C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C=CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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